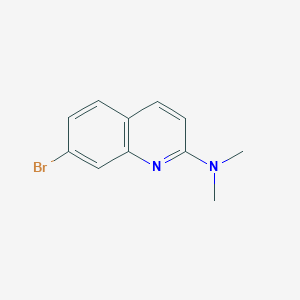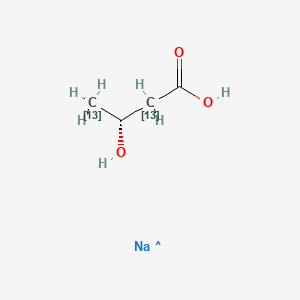
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is a stable isotope-labeled compound. It is a sodium salt of D-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its high isotopic purity and chiral purity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) typically involves the isotopic labeling of the precursor moleculesThe final step involves neutralizing the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic and chiral purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acetoacetate.
Reduction: The carbonyl group in acetoacetate can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Acetoacetate
Reduction: D-3-hydroxybutyrate
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of ketone bodies in living organisms.
Medicine: Used in research related to metabolic disorders and ketogenic diets.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) involves its role as a ketone body. It is metabolized in the liver to produce energy, especially during periods of low glucose availability. The compound targets various metabolic pathways, including the tricarboxylic acid cycle and the electron transport chain, to produce adenosine triphosphate .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1-13C
- Sodium D-3-hydroxybutyrate-1,3-13C2
- Sodium D-3-hydroxybutyrate-1,2-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is unique due to its specific isotopic labeling at positions 2 and 4, which allows for precise tracking in metabolic studies. Its high isotopic and chiral purity make it particularly valuable for research applications where accuracy and specificity are crucial .
Propiedades
Fórmula molecular |
C4H8NaO3 |
|---|---|
Peso molecular |
129.08 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m1./s1/i1+1,2+1; |
Clave InChI |
CWQQGENZHRKCMJ-WGJKDMNVSA-N |
SMILES isomérico |
[13CH3][C@H]([13CH2]C(=O)O)O.[Na] |
SMILES canónico |
CC(CC(=O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


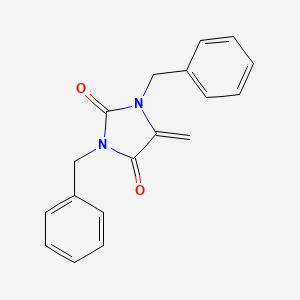

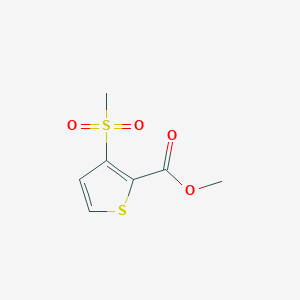
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B14078098.png)
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)
![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
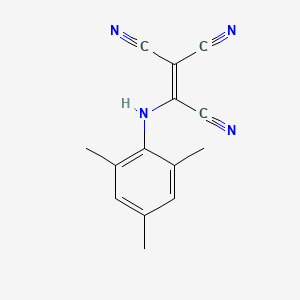
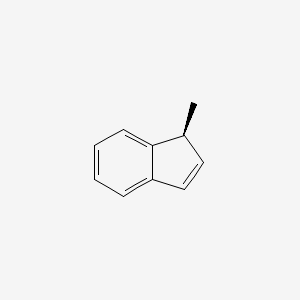
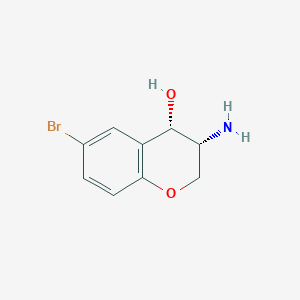
![2-[(Carboxymethyl)amino]-5-methylbenzoic acid](/img/structure/B14078152.png)
